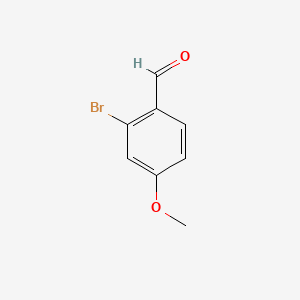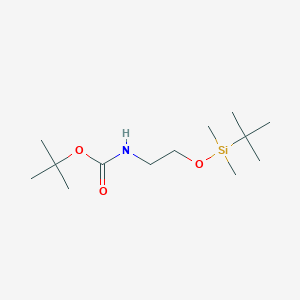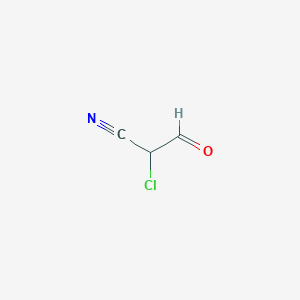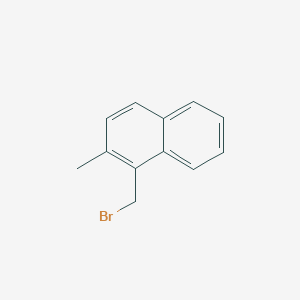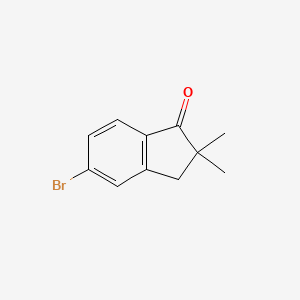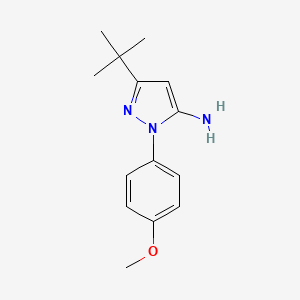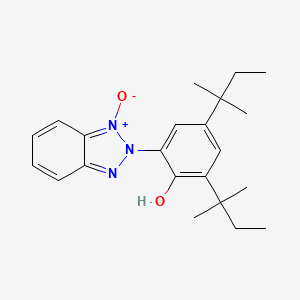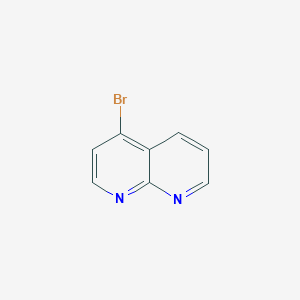
4-Bromo-1,8-naphthyridine
Overview
Description
4-Bromo-1,8-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines. Naphthyridines are known for their diverse biological activities and photochemical properties.
Mechanism of Action
Target of Action
4-Bromo-1,8-naphthyridine is a derivative of the 1,8-naphthyridine class of compounds . This class of compounds has been found to have diverse biological activities and photochemical properties . They are used in the treatment of bacterial infections, as ligands, and components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, or self-assembly host–guest systems . Therefore, the primary targets of this compound could be various, depending on the specific application.
Mode of Action
One study has shown that a naphthalimide schiff base fluorescent probe, synthesized from 4-bromo-1,8-naphthalic anhydride, could realize the “turn-off” detection of cu2+ in acetonitrile solution . This suggests that this compound might interact with its targets through a similar mechanism, leading to changes in fluorescence intensity.
Biochemical Pathways
For instance, in the context of bacterial infections, it might interfere with essential bacterial processes, leading to their death .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific application. For instance, in the context of bacterial infections, the result of its action might be the death of the bacteria . In the context of its use as a fluorescent probe, the result of its action might be changes in fluorescence intensity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the study on the naphthalimide Schiff base fluorescent probe showed that the detection process had strong specificity and excellent anti-interference of other metal ions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1,8-naphthyridine can be achieved through several methods. One common approach involves the bromination of 1,8-naphthyridine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction typically proceeds at room temperature or under mild heating conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1,8-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form naphthyridine N-oxides or reduction to yield the corresponding naphthyridine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium amide, thiourea, or sodium alkoxide in solvents like ethanol or dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are utilized.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted naphthyridines are formed.
Oxidation Products: Naphthyridine N-oxides are the primary products.
Reduction Products: Reduced naphthyridine derivatives are obtained.
Scientific Research Applications
4-Bromo-1,8-naphthyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
1,8-Naphthyridine: The parent compound without the bromine substitution.
4-Chloro-1,8-naphthyridine: Similar structure with a chlorine atom instead of bromine.
4-Fluoro-1,8-naphthyridine: Similar structure with a fluorine atom instead of bromine.
Uniqueness: 4-Bromo-1,8-naphthyridine is unique due to the presence of the bromine atom, which enhances its reactivity and allows for specific chemical modifications that are not possible with other halogenated naphthyridines. This makes it a valuable intermediate in the synthesis of various biologically active compounds and materials .
Properties
IUPAC Name |
4-bromo-1,8-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2/c9-7-3-5-11-8-6(7)2-1-4-10-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYXNSNJTMIEAPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2N=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30497525 | |
| Record name | 4-Bromo-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30497525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54569-28-7 | |
| Record name | 4-Bromo-1,8-naphthyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54569-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30497525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What happens when 4-bromo-1,8-naphthyridine reacts with potassium amide in liquid ammonia?
A1: The reaction of this compound with potassium amide in liquid ammonia leads to the formation of 4-amino-1,8-naphthyridine. This occurs primarily through the formation of a transient intermediate, 3,4-didehydro-1,8-naphthyridine. [] The study suggests that approximately 39% of the 4-amino product arises from a direct nucleophilic aromatic substitution (SNAr) mechanism. [] Interestingly, the reaction also yields a small amount of 3-ethynyl-2-(formylamino)pyridine, indicating a less common ring-opening pathway. []
Q2: How does the reactivity of this compound compare to other similar compounds in this study?
A2: The study compares the reactivity of this compound to its 2-bromo and 3-bromo counterparts. Unlike the 4-bromo derivative, 2-bromo-1,8-naphthyridine reacts to exclusively form 2-amino-1,8-naphthyridine, primarily through a tele-substitution mechanism. [] On the other hand, 3-bromo-1,8-naphthyridine displays a more complex reactivity profile, yielding a mixture of 3-amino and 4-amino products alongside ring-opened byproducts. [] These differences highlight how the position of the bromine substituent significantly influences the reaction pathway and product distribution.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(3-Aminophenyl)piperazin-1-yl]ethanone](/img/structure/B1338405.png)
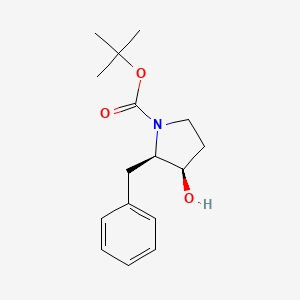
![2-{Spiro[2.2]pentan-1-yl}ethan-1-ol](/img/structure/B1338413.png)

